

An In-depth Technical Guide to Tributyltin Methoxide: Structure, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributyltin methoxide*

Cat. No.: *B086772*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin methoxide (TBTM) is an organotin compound featuring a tin atom covalently bonded to three butyl groups and a methoxy group. It serves as a versatile reagent in organic synthesis, primarily as a mild source of a methoxide nucleophile and as a precursor for other organotin compounds. Its reactivity is characterized by the polar Sn-O bond, which allows for facile substitution reactions. This guide provides a comprehensive overview of the structural information, detailed characterization data, and experimental protocols for the synthesis and analysis of **tributyltin methoxide**.

Structural Information

Tributyltin methoxide is a clear, colorless liquid. Key structural and identifying information is summarized in the table below.

Property	Value	Reference(s)
Chemical Name	Tributyl(methoxy)stannane	[1](2--INVALID-LINK--)
Synonyms	Tri-n-butyltin methoxide, Stannane, tributylmethoxy-	[1](2--INVALID-LINK--)
Chemical Formula	C ₁₃ H ₃₀ OSn	[1](2--INVALID-LINK--)
Molecular Weight	321.09 g/mol	[1](2--INVALID-LINK--)
CAS Number	1067-52-3	[1](2--INVALID-LINK--)
Appearance	Clear colorless liquid	[3](--INVALID-LINK--)

Physical and Spectroscopic Characterization

The characterization of **tributyltin methoxide** is crucial for confirming its identity and purity. The following tables summarize its key physical properties and expected spectroscopic data based on analysis of closely related organotin compounds.

Physical Properties

Property	Value	Reference(s)
Density	1.115 g/mL at 25 °C	[3](--INVALID-LINK--)
Boiling Point	97-97.5 °C at 0.06 mmHg	[3](--INVALID-LINK--)
Refractive Index (n ²⁰ /D)	1.472	[3](--INVALID-LINK--)
Solubility	Soluble in common organic solvents	[3](--INVALID-LINK--)
Sensitivity	Moisture sensitive	[3](--INVALID-LINK--)

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.4 - 3.6	Singlet	-OCH ₃
~1.4 - 1.6	Multiplet	-Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.2 - 1.4	Multiplet	-Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.8 - 1.0	Multiplet	-Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.9	Triplet	-Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~50 - 52	-OCH ₃
~28 - 30	-Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
~27 - 29	-Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
~15 - 17	-Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
~13 - 14	-Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃

¹¹⁹Sn NMR (Tin-119 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm
~115 to 130

Note: The chemical shift in ¹¹⁹Sn NMR is highly dependent on the coordination number of the tin atom and the solvent used.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode
2955, 2925, 2870, 2855	C-H stretching (butyl groups)
~2815	C-H stretching (methoxy group)
1465	CH ₂ bending
1375	CH ₃ bending
~1070	C-O stretching
~520	Sn-O stretching
~600-500	Sn-C stretching

Mass Spectrometry (Electron Ionization - EI)

m/z Value	Proposed Fragment Ion
291	[Sn(C ₄ H ₉) ₃] ⁺
235	[Sn(C ₄ H ₉) ₂ (H)] ⁺
179	[Sn(C ₄ H ₉)(H) ₂] ⁺
121	[SnH] ⁺
57	[C ₄ H ₉] ⁺

Experimental Protocols

Synthesis of Tributyltin Methoxide

A common method for the synthesis of **tributyltin methoxide** is the reaction of tributyltin chloride with sodium methoxide.

Materials:

- Tributyltin chloride
- Sodium methoxide

- Anhydrous Toluene
- Standard reflux apparatus with a condenser and nitrogen inlet
- Vacuum distillation apparatus

Procedure:

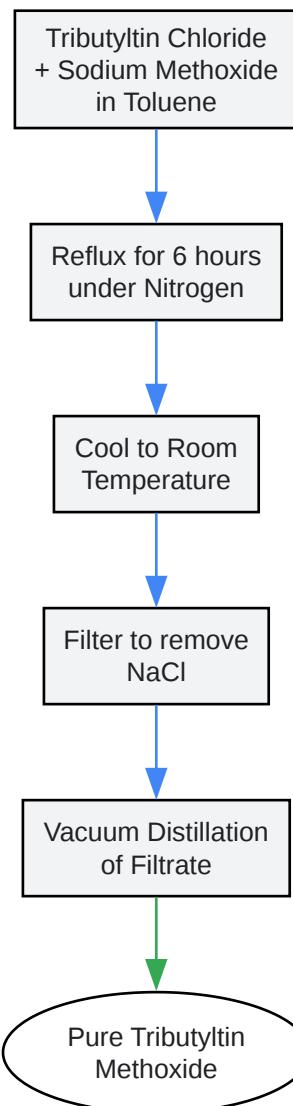
- In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve tributyltin chloride in anhydrous toluene.
- Add a stoichiometric amount of sodium methoxide to the solution.
- Heat the reaction mixture to reflux and maintain for approximately 6 hours under a nitrogen atmosphere.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the precipitated sodium chloride.
- The filtrate, containing the crude **tributyltin methoxide**, is then purified by vacuum distillation to yield the final product as a clear, colorless liquid.

Characterization Protocols

NMR Spectroscopy:

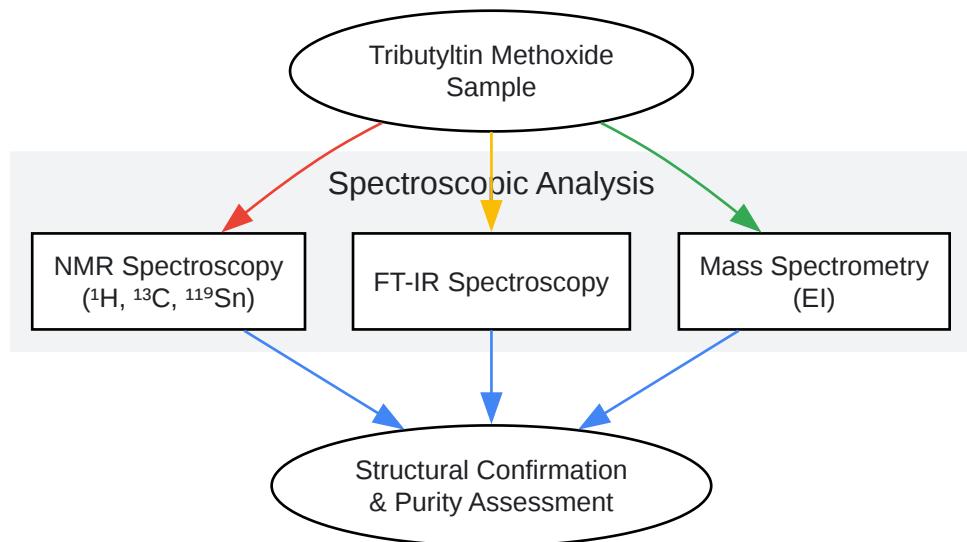
- Sample Preparation: Prepare the NMR sample by dissolving approximately 10-20 mg of **tributyltin methoxide** in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Acquisition: Acquire ^1H , ^{13}C , and ^{119}Sn NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
 - For ^1H and ^{13}C NMR, reference the spectra to the residual solvent peak.
 - For ^{119}Sn NMR, an external standard such as tetramethyltin (SnMe_4) is typically used.

FT-IR Spectroscopy:


- Sample Preparation: As **tributyltin methoxide** is a liquid, a thin film can be prepared between two KBr or NaCl plates.
- Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates should be taken prior to the sample measurement.

Mass Spectrometry:

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at 70 eV.
- Analysis: Acquire the mass spectrum, observing the fragmentation pattern to confirm the structure.


Logical Relationships and Workflows

The following diagrams illustrate the synthesis and characterization workflow for **tributyltin methoxide**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **tributyltin methoxide**.

[Click to download full resolution via product page](#)

Caption: Characterization workflow for **tributyltin methoxide**.

Safety Information

Tributyltin compounds are toxic and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. **Tributyltin methoxide** is moisture-sensitive and should be stored under an inert atmosphere. Exposure to moisture can lead to the formation of hexabutyldistannoxane.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Lab Chemicals | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pjoes.com [pjoes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tributyltin Methoxide: Structure, Characterization, and Experimental Protocols]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b086772#tributyltin-methoxide-structural-information-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com